molecular formula C16H24O2 B13698068 5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine CAS No. 110851-10-0

5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine

Cat. No.: B13698068
CAS No.: 110851-10-0
M. Wt: 248.36 g/mol
InChI Key: XDVJFBQSGVQSKG-UHFFFAOYSA-N
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Description

5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of dioxines It is characterized by the presence of two tert-butyl groups at positions 5 and 7, and a dioxine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 3,6-di-tert-butyl-o-benzoquinone with pyrocatechol under alkaline catalysis conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxine ring.

Industrial Production Methods

While specific industrial production methods for 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dioxine ring to a dihydro form.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted dioxines with different functional groups.

Scientific Research Applications

5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving redox reactions and the modulation of cellular signaling processes. The presence of tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    5,8-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine-6,7-dione: A similar compound with additional ketone groups.

    6,9-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxepine-7,8-dione: A related compound with an extended dioxepine ring.

    1,4-Di-tert-butyl-dibenzo[b,e][1,4]dioxine-2,3-dione: Another derivative with a dibenzo structure.

Uniqueness

5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific substitution pattern and the stability conferred by the tert-butyl groups. This makes it particularly useful in applications requiring stable and reactive intermediates.

Properties

CAS No.

110851-10-0

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

5,7-ditert-butyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C16H24O2/c1-15(2,3)11-9-12(16(4,5)6)14-13(10-11)17-7-8-18-14/h9-10H,7-8H2,1-6H3

InChI Key

XDVJFBQSGVQSKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)OCCO2)C(C)(C)C

Origin of Product

United States

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